1-Piperazineethanol, 4-(3-aminopropyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

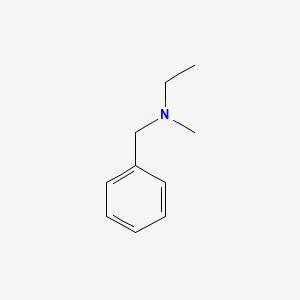

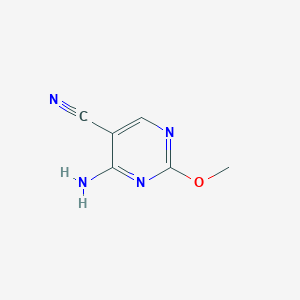

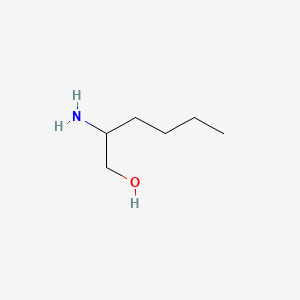

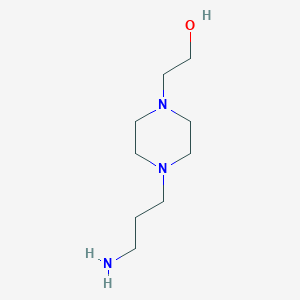

“1-Piperazineethanol, 4-(3-aminopropyl)-” is a chemical compound with the molecular formula C9H21N3O and a molecular weight of 187.28 g/mol . It is also known as "4-Amino-1-piperazineethanol" .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Piperazineethanol, 4-(3-aminopropyl)-”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “1-Piperazineethanol, 4-(3-aminopropyl)-” can be analyzed using various techniques . The 3D structure of the compound can be viewed using specific software .

Chemical Reactions Analysis

The chemical reactions involving “1-Piperazineethanol, 4-(3-aminopropyl)-” can be complex and varied . The compound’s physical properties such as hardness, topography, and hydrophilicity can influence its chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Piperazineethanol, 4-(3-aminopropyl)-” include a density of 1.0±0.1 g/cm3, a boiling point of 319.3±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 65.0±6.0 kJ/mol, a flash point of 146.9±25.1 °C, and an index of refraction of 1.506 .

Scientific Research Applications

1-Piperazineethanol, 4-(3-aminopropyl)-: A Comprehensive Analysis: 1-Piperazineethanol, 4-(3-aminopropyl)-, also known as 1,4-Bis(3-aminopropyl)piperazine, is a versatile chemical compound with several applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Antimalarial Research

This compound has been studied for its potential use in antimalarial therapy. Derivatives of 1,4-bis(3-aminopropyl)piperazine have been evaluated as inhibitors of the cytosolic aminopeptidase Pfa-M1, which is considered a new potential target for antimalarial drugs .

Polymer Synthesis

It serves as a precursor in the synthesis of novel polyimides, which are characterized by their thermal properties using techniques such as DSC, DTA, and TGA .

Organic Synthesis

The compound is used in organic synthesis for the preparation of various amides by reacting with corresponding carbonyl chlorides .

Fluorescence Assays

Some derivatives of this compound have shown surprising localization outside the food vacuole in fluorescence assays, suggesting other potential biological targets .

Safety And Hazards

properties

IUPAC Name |

2-[4-(3-aminopropyl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQVEASFNMRTBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973694 |

Source

|

| Record name | 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperazineethanol, 4-(3-aminopropyl)- | |

CAS RN |

58110-73-9 |

Source

|

| Record name | NSC80665 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.